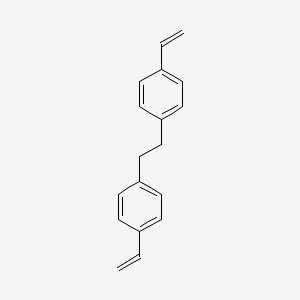

1,2-Bis(4-vinylphenyl)ethane

説明

1,2-Bis(4-vinylphenyl)ethane is a chemical compound with the molecular formula C18H18 . It is also known by other names such as p,p’-Divinyl-1,2-diphenylethane . It is used as a chemical reagent and intermediate, and is commonly used in organic synthesis for the production of various polymers, resins, and surface coatings .

Molecular Structure Analysis

The molecular weight of 1,2-Bis(4-vinylphenyl)ethane is 234.34 g/mol . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

1,2-Bis(4-vinylphenyl)ethane is a colorless liquid . It is soluble in organic solvents such as ethanol and xylene . The melting point is reported to be between 95.5-97.5 °C and the predicted boiling point is 345.0±22.0 °C .科学的研究の応用

Chromatographic Separation

1,2-Bis(4-vinylphenyl)ethane (BVPE) has been utilized in chromatographic applications. Specifically, monolithic poly(BVPE) capillary columns were developed for the high-resolution separation of low-molecular-weight compounds as well as biomolecules like proteins and oligonucleotides. These columns demonstrated high mechanical robustness, low swelling in organic solvents, high permeability, and excellent reproducibility, making them suitable for micro-HPLC applications (Greiderer et al., 2009).

Synthesis and Characterization

The synthesis and characterization of BVPE, including its isomers, have been extensively studied. This includes the preparation of crosslinkers that copolymerize with p-methylstyrene, leading to random crosslink distributions. Such studies are crucial for understanding the chemical properties and potential applications of BVPE (Wen-hui Li et al., 1994).

Polymerization Studies

BVPE has been a subject of research in polymerization studies. For example, the cationic polymerization of BVPE and related compounds has been explored using techniques like stopped-flow spectroscopy, contributing to the understanding of polymer science and material properties (Nishimura et al., 1983).

Material Science Applications

In the field of material science, BVPE has been used for modifying polymers. This includes its use as a cross-linking agent in network polymers, thereby influencing the glass-transition temperature and solubility of the resulting materials (Assadi & Hosseinzadeh, 2010). Additionally, its application in enhancing the mechanical and dielectric properties of certain resins has been demonstrated, showcasing its potential in developing materials with low dielectric constants and high thermal resistance (Amou et al., 2004).

Environmental Science

Research has also extended into the environmental science domain, particularly in the study of the thermal decomposition of derivatives of BVPE like BTBPE. This research is significant for understanding the environmental impact and safety aspects of brominated flame retardants (Altarawneh & Dlugogorski, 2014).

Organic-Inorganic Hybrid Membranes

BVPE has been explored in the creation of organic-inorganic hybrid membranes, for instance, in the development of poly(vinyl alcohol)/BVPE membranes. These have applications in pervaporation dehydration of ethanol, demonstrating improved permeability and selectivity (Zhang et al., 2008).

Nanocomposite Thin Films

In the field of nanotechnology, BVPE has been used in the formation of organic/organosilica nanocomposite thin films with photoluminescent properties and improved hardness. These materials have potential applications in electronics and material coatings (Wahab et al., 2008).

Photocycloaddition Reactions

BVPE and its derivatives have been studied in photocycloaddition reactions, contributing to the synthesis of various cyclophanes and related compounds. Such reactions are important in the development of new chemical synthesis methods (Nishimura et al., 1988).

Polymer Layer Construction

BVPE has been used in the synthesis of polymers with functional groups for chemoselective immobilization, aiding in the layer-by-layer construction of multilayers. This has implications in the development of advanced coating technologies (Lee et al., 2004).

Electrochemical Applications

In electrochemistry, BVPE and its derivatives have been explored in reactions such as the electroassisted catalysis of reductive coupling, demonstrating the potential for creating efficient catalytic processes (Cannes et al., 1999).

Synthetic Methods Improvement

Research has been conducted on improving the synthetic methods of BVPE and its derivatives, which is crucial for enhancing the efficiency and feasibility of producing these compounds (Yu Yan, 2005).

Catalysts for Polymerization

BVPE-based compounds have been synthesized and applied as ligands for the fabrication of metal complexes used as catalysts in olefin polymerization, highlighting its role in industrial polymer production (Lotfi et al., 2019).

Safety and Hazards

1,2-Bis(4-vinylphenyl)ethane is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment is recommended when handling this compound .

将来の方向性

1,2-Bis(4-vinylphenyl)ethane has been used in the development of a novel low-dielectric-loss thermosetting material by blending it with poly(2-allyl-6-methyl-phenol-co-2,6-dimethylphenol) (Allyl-PPE) . This blend has shown better thermal and thermomechanical properties than those of non-functionalized-PPE/BVPE blends . It has also been used in the synthesis of some new silyl derivatives of styrene .

特性

IUPAC Name |

1-ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLAFQNTMMFLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453919 | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

48174-52-3 | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)

![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)